![molecular formula C12H11NO3 B1454059 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid CAS No. 1096790-29-2](/img/structure/B1454059.png)
4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, also known as 3-MPA, is a pyrrole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
Scientific Research Applications
Synthesis and Pharmaceutical Applications :
- Muchowski et al. (1985) explored the synthesis of related compounds, namely 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, and their potential as analgesic and anti-inflammatory agents. They found that these compounds, including a p-methoxy analog, showed significant potency in animal models (Muchowski et al., 1985).
Structural and Spectroscopic Evaluations :
- Tamer et al. (2015) conducted a combined experimental and theoretical study on a molecule related to 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. They evaluated its crystal structure and nonlinear optical properties, providing insights into its molecular behavior (Tamer et al., 2015).
Chemical Properties and Reactions :
- Sarantou & Varvounis (2022) discussed the synthesis of a derivative of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. They presented different methods for its synthesis and analyzed the structure of the final product using various spectroscopic techniques (Sarantou & Varvounis, 2022).
X-ray Powder Diffraction Data :
- Wang et al. (2017) provided X-ray powder diffraction data for a compound closely related to 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. This information is crucial for understanding the physical characteristics and crystalline structure of such compounds (Wang et al., 2017).
Application in Anion Binding :
- Anzenbacher et al. (1999) studied the synthesis and anion binding properties of calix[4]pyrrole derivatives, which can be structurally related to 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. They examined how structural variations affect anion binding affinities (Anzenbacher et al., 1999).
Antimicrobial Properties :
- Hublikar et al. (2019) synthesized novel derivatives of a similar compound and evaluated their antimicrobial activities. This research highlights the potential of such compounds in developing new antimicrobial agents (Hublikar et al., 2019).
Mechanism of Action
Target of Action
Similar compounds such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been studied, and they are known to interact with various targets in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Related compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been shown to influence several pathways, including those related to lipid metabolism .
Pharmacokinetics
Studies on similar compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid have shown that they undergo rapid metabolism and wide tissue distribution .
Result of Action
Related compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVGZRPLEPVDAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CNC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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